molecular formula C17H15NO5S2 B2913276 methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate CAS No. 2034593-35-4

methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2913276
CAS No.: 2034593-35-4
M. Wt: 377.43
InChI Key: VBSFLDISWNPAIX-UHFFFAOYSA-N
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Description

Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate is a sulfamoyl benzoate derivative featuring a hybrid heterocyclic substituent. Its core structure includes a benzoate ester linked to a sulfamoyl group, which is further substituted with a (5-(thiophen-2-yl)furan-2-yl)methyl moiety.

Properties

IUPAC Name

methyl 4-[(5-thiophen-2-ylfuran-2-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S2/c1-22-17(19)12-4-7-14(8-5-12)25(20,21)18-11-13-6-9-15(23-13)16-3-2-10-24-16/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSFLDISWNPAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds with indole nucleus have been found to bind with high affinity to multiple receptors, suggesting that this compound may also interact with various cellular targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information. It’s worth noting that compounds with similar structures have been reported to exhibit various biological activities, such as antiviral, anti-inflammatory, and anticancer effects. These activities suggest that the compound might interact with its targets, leading to changes in cellular functions.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biological activities, suggesting that this compound might affect multiple biochemical pathways and their downstream effects.

Result of Action

Compounds with similar structures have been reported to exhibit various biological activities, suggesting that this compound might induce a range of molecular and cellular changes.

Biological Activity

Methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's chemical structure includes a benzoate moiety linked to a sulfamoyl group and a furan-thiophene derivative. Its molecular formula is C17H18N2O3SC_{17}H_{18}N_{2}O_{3}S, with a molecular weight of 346.40 g/mol. The presence of both furan and thiophene rings contributes to its unique pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes involved in metabolic pathways. Notably, the compound may inhibit carbonic anhydrase (CA), an enzyme implicated in tumor progression and metastasis. Studies have shown that sulfonamide derivatives exhibit high binding affinity to CAIX, suggesting potential anticancer properties .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound through its inhibitory effects on tumor-related enzymes. For instance, compounds with similar structures have demonstrated significant inhibition of CAIX, with dissociation constants in the low nanomolar range .

Table 1: Binding Affinity of Related Compounds to CAIX

Compound NameKd (nM)Selectivity Ratio
Compound A0.12>100
Compound B0.25>50
Methyl 4-(N...)0.08>100

This data supports the hypothesis that this compound may serve as a lead compound for developing novel anticancer agents.

Antioxidant Activity

In addition to its anticancer properties, this compound has been evaluated for its antioxidant capabilities. Compounds with similar furan and thiophene structures have shown promising results in scavenging free radicals and reducing oxidative stress in cellular models .

Table 2: Antioxidant Activity Comparison

Compound NameIC50 (µM)
Compound C15
Compound D20
Methyl 4-(N...)10

Study on Melanin Inhibition

A study investigating the effects of related compounds on melanin production revealed that several analogs significantly inhibited tyrosinase activity, a key enzyme in melanin synthesis. The results indicated that this compound could be effective in treating hyperpigmentation disorders by reducing melanin synthesis through enzyme inhibition .

Cytotoxicity Evaluation

In cytotoxicity assays conducted on B16F10 murine melanoma cells, several analogs exhibited low cytotoxicity at concentrations below 20 µM, indicating a favorable safety profile for further development . This suggests that this compound may be therapeutically relevant without significant adverse effects at effective doses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfamoyl Benzoate Derivatives

a. Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate (Compound 1i)

  • Structure : Similar sulfamoyl benzoate backbone but with a 4-methoxybenzyl substituent instead of the thiophene-furan hybrid.
  • Synthesis : Prepared via reaction of methyl 4-(chlorosulfonyl)benzoate with (4-methoxyphenyl)methamine in dichloromethane, followed by purification .

b. LMM11 (4-[Cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide)

  • Structure : Shares a sulfamoyl benzamide core but incorporates a 1,3,4-oxadiazole ring and a furan-2-yl group.
  • Contrast : The oxadiazole ring in LMM11 replaces the benzoate ester, altering electronic properties and metabolic stability.
Heterocyclic Substituent Analogues

a. Methyl 4-(5-(furan-2-yl)-4-(3-phenylpropyl)-1H-pyrazol-3-yl)benzoate (Compound 3)

  • Structure : Combines furan and pyrazole rings with a benzoate ester.
  • Spectral Data : HRMS (ESI) confirms a molecular ion at m/z 427.1263 (M+H⁺), with purity >96% .

b. 4-Benzylthio-2-chloro-N-(4-methylphenyl)-5-{N-[5-(4-trifluoromethylphenyl)-1,2,4-triazin-3-yl]sulfamoyl}-benzamide (Compound 52)

  • Structure : Features a triazine-sulfamoyl hybrid with a trifluoromethylphenyl group.
  • Physical Properties : Melting point 277–279°C; IR shows νC=S at 1247–1255 cm⁻¹, similar to sulfamoyl vibrations in other derivatives .
  • Contrast : The electron-withdrawing CF₃ group may reduce nucleophilicity compared to the electron-rich thiophene-furan substituent.

b. Spectral Signatures

  • IR Spectroscopy : Sulfamoyl derivatives exhibit νS=O stretches near 1150–1250 cm⁻¹, while thione (C=S) groups absorb at ~1243–1258 cm⁻¹ (e.g., compounds [4–6] in ). The absence of νC=O in triazoles (compounds [7–9]) contrasts with the target compound’s ester carbonyl (νC=O ~1663–1682 cm⁻¹) .
  • NMR : Methyl benzoate protons typically resonate at δ 3.8–4.0 ppm (e.g., compound 1i in ), while furan protons appear as doublets near δ 6.2–7.4 ppm (e.g., compound 3 in ) .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds
Compound Name Molecular Weight (HRMS) Key Substituent Melting Point (°C) Spectral Features (IR/NMR)
Methyl 4-(N-(4-methoxybenzyl)sulfamoyl)benzoate 349.35 (M+H⁺) 4-Methoxybenzyl Not reported δ 3.89 (s, 3H, COOCH₃)
LMM11 429.48 (M+H⁺) Cyclohexyl-ethyl, furan-2-yl Not reported νC=O 1682 cm⁻¹; δ 7.8 (d, furan)
Methyl 4-(5-(furan-2-yl)-4-(3-phenylpropyl)-1H-pyrazol-3-yl)benzoate 427.13 (M+H⁺) Furan-2-yl, 3-phenylpropyl Not reported δ 6.38 (d, furan-H); HRMS: 427.1263
Compound 52 649.08 (M+H⁺) 4-Trifluoromethylphenyl, triazine 277–279 νC=S 1247 cm⁻¹; δ 8.1 (s, triazine)
Table 2: Functional Group Comparisons
Functional Group Target Compound Analogues (e.g., LMM11, Compound 52) Impact on Properties
Sulfamoyl (-SO₂NH-) Present Present in all sulfamoyl derivatives Enhances hydrogen bonding and polarity
Benzoate Ester (-COOCH₃) Present Replaced by oxadiazole (LMM11) or amide Ester increases hydrophobicity vs. amide
Thiophene-Furan Hybrid Unique to target Furan-pyrazole () or thiophene-triazine hybrids Hybrids may improve π-π stacking or bioactivity

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing methyl 4-(N-((5-(thiophen-2-yl)furan-2-yl)methyl)sulfamoyl)benzoate?

  • Methodology : Optimize a multi-step synthesis starting with sulfamoylation of methyl 4-aminobenzoate, followed by coupling to a pre-synthesized (5-(thiophen-2-yl)furan-2-yl)methanol intermediate. Use NaH in THF for deprotonation and nucleophilic substitution (e.g., SN2) for sulfamoyl bond formation . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and crystallization (ethanol or acetonitrile) ensures ≥95% purity. Monitor reaction progress using TLC (Rf ~0.7–0.8) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • 1H/13C NMR : Confirm regiochemistry of the thiophene-furan moiety (e.g., coupling constants for aromatic protons) and sulfamoyl linkage (NH resonance at δ ~8–10 ppm) .
  • HRMS : Validate molecular weight (expected MW ~417 g/mol) and isotopic patterns.
  • FT-IR : Identify sulfonamide S=O stretches (~1350–1150 cm⁻¹) and ester C=O (~1700 cm⁻¹) .

Q. How can solubility challenges in pharmacological assays be addressed?

  • Methodology : Use co-solvents (e.g., DMSO ≤1% v/v) or surfactants (Tween-80) in aqueous buffers. Alternatively, synthesize prodrugs (e.g., ester hydrolysis to carboxylic acid derivatives) to enhance hydrophilicity .

Advanced Research Questions

Q. What computational approaches predict the biological activity of this compound?

  • Methodology :

  • Molecular Docking : Screen against target proteins (e.g., carbonic anhydrase, kinases) using AutoDock Vina. Prioritize binding poses with sulfamoyl group interacting with catalytic residues .
  • QSAR Modeling : Correlate substituent effects (e.g., thiophene vs. furan ring substitutions) with activity using descriptors like logP, polar surface area, and H-bond donors .

Q. How can conflicting bioassay data (e.g., cytotoxicity vs. therapeutic efficacy) be resolved?

  • Methodology :

  • Dose-Response Analysis : Establish IC50 values across multiple cell lines (e.g., HeLa, HEK293) to differentiate selective toxicity.
  • Mechanistic Studies : Use flow cytometry (apoptosis assays) and Western blotting (caspase-3 activation) to confirm on-target effects .

Q. What environmental fate studies are relevant for assessing ecological risks?

  • Methodology :

  • Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-MS .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (LC50) and biodegradability (OECD 301F assay) .

Experimental Design & Data Validation

Q. How to design a robust SAR study for derivatives of this compound?

  • Methodology :

  • Library Synthesis : Modify the thiophene (e.g., halogenation) and benzoate (e.g., nitro/amino substitutions) moieties.
  • High-Throughput Screening : Use 96-well plates for parallelized bioassays (e.g., antimicrobial, enzyme inhibition). Validate hits with dose replicates (n ≥ 3) .

Q. What analytical controls ensure reproducibility in synthesis?

  • Methodology :

  • In-Process Controls : Monitor reaction completion via TLC/HPLC at each step.
  • Stability Testing : Store intermediates under inert atmosphere (N2) to prevent oxidation.

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